

Carbinoxamine Maleate: A Comprehensive Technical Guide on Physicochemical Properties and Solubility

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbinoxamine maleate is a first-generation antihistamine of the ethanolamine class, recognized for its efficacy in the symptomatic relief of various allergic conditions.[1][2] As a histamine H1 receptor antagonist, it competitively inhibits the effects of histamine on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract.[1][2] This technical guide provides an in-depth overview of the core physicochemical properties and solubility of carbinoxamine maleate, presenting key data in a structured format, detailing experimental protocols for their determination, and visualizing associated molecular pathways and experimental workflows.

Physicochemical Properties

Carbinoxamine maleate is a white crystalline powder. The fundamental physicochemical characteristics of **carbinoxamine maleate** are summarized in the table below, providing a consolidated reference for researchers and formulation scientists.



Property	Value	Source
Molecular Formula	C16H19CIN2O · C4H4O4	[3]
Molecular Weight	406.86 g/mol	[3]
CAS Number	3505-38-2	
Appearance	White crystalline powder	[3]
Melting Point	116-121 °C	[3]
рКа	Data not available in the searched literature	
LogP	Data not available in the searched literature	_

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. **Carbinoxamine maleate** exhibits a range of solubilities in various common solvents.

Solvent	Qualitative Solubility	Quantitative Solubility	Source
Water	Very soluble / Freely soluble	77 mg/mL	[3][4][5]
Alcohol (Ethanol)	Freely soluble	77 mg/mL	[3][5]
Chloroform	Freely soluble	Data not available	[3]
Ether	Slightly soluble	Data not available	[3]
DMSO	Soluble	81 mg/mL	[6]

Experimental Protocols



Standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections detail the methodologies for determining the melting point and solubility of **carbinoxamine maleate**, based on United States Pharmacopeia (USP) general chapters.

Melting Point Determination (Adapted from USP <741>)

The determination of the melting range or temperature is a fundamental method for assessing the purity of a crystalline compound.[7]

Apparatus: A calibrated melting point apparatus capable of controlled heating and accurate temperature measurement.

Procedure (Class Ia):

- Sample Preparation: The **carbinoxamine maleate** sample should be a fine, dry powder. If necessary, gently pulverize the crystals.
- Capillary Filling: A small quantity of the powdered sample is introduced into a capillary tube,
 which is then tapped gently to pack the sample to a height of 2.5-3.5 mm.[1]
- Heating: The capillary tube is placed in the heating block of the apparatus. The temperature
 is raised at a controlled rate. For a precise measurement, an initial rapid heating can be
 performed to determine an approximate melting point. Subsequently, a new sample is heated
 at a slower rate, typically 1 °C/minute, starting from a temperature about 5-10 °C below the
 expected melting point.[1]
- Observation: The temperature at which the substance is first observed to collapse or form a liquid is recorded as the beginning of the melting range. The temperature at which the substance is completely transformed into a liquid is recorded as the end of the melting range.[7]

Solubility Determination (Adapted from USP <1236>)

The saturation shake-flask method is a widely accepted technique for determining the equilibrium solubility of a substance.[8][9]

Procedure:

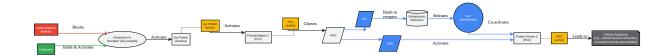


- System Preparation: A surplus amount of **carbinoxamine maleate** is added to a flask containing a known volume of the desired solvent (e.g., purified water, ethanol). The excess solid is necessary to ensure that a saturated solution is achieved.
- Equilibration: The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The agitation should be sufficient to keep the solid suspended.
- Sample Collection and Preparation: After equilibration, the suspension is allowed to settle. A
 sample of the supernatant is carefully withdrawn, ensuring no solid particles are included.
 The sample is then filtered, typically using a syringe filter that does not interact with the drug
 substance.
- Analysis: The concentration of carbinoxamine maleate in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Replicates: The experiment should be performed in replicate to ensure the precision of the results.

Mechanism of Action and Signaling Pathway

Carbinoxamine maleate functions as a competitive antagonist of the histamine H1 receptor.[2] The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq alpha subunit.[10][11] This initiates a downstream signaling cascade that ultimately leads to the physiological effects associated with allergic responses. By blocking this initial binding step, carbinoxamine prevents the activation of this pathway.[12]





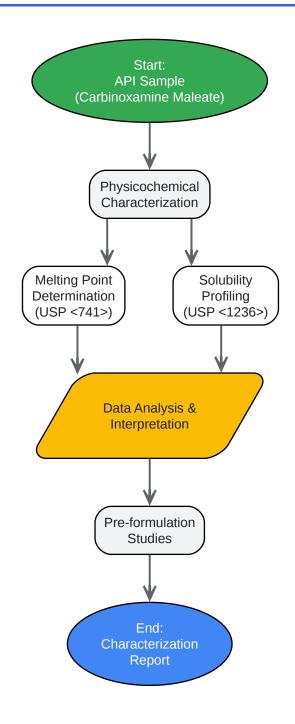
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Caption: Histamine H1 Receptor Signaling Pathway Antagonized by Carbinoxamine Maleate.

Experimental Workflow Visualization

The logical flow of experiments to characterize a pharmaceutical substance like **carbinoxamine maleate** is critical for systematic drug development. The following diagram illustrates a typical workflow.





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Caption: General Experimental Workflow for Physicochemical Characterization.

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